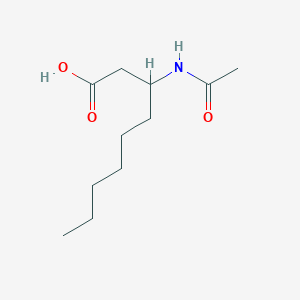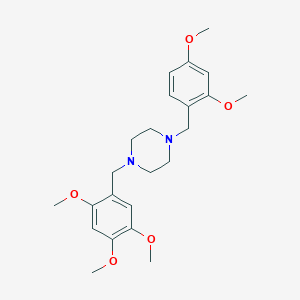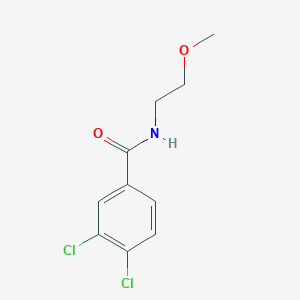![molecular formula C21H14Cl2N2O2 B5231897 2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5231897.png)
2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMXAA and is known for its anti-cancer and anti-inflammatory properties. In
作用機序
DMXAA activates the STING (Stimulator of Interferon Genes) pathway, which is a critical pathway in the immune system's response to viral and bacterial infections. Activation of the STING pathway leads to the production of type I interferons and other cytokines, which play a crucial role in the anti-tumor immune response. DMXAA has also been shown to inhibit the production of anti-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It induces the production of cytokines, such as IFN-α and TNF-α, which leads to the destruction of tumor blood vessels. DMXAA also activates the NF-κB pathway, which is a critical pathway in the immune system's response to infection and inflammation. In addition, DMXAA has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
実験室実験の利点と制限
DMXAA has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. DMXAA has also been shown to be effective in various types of cancers, making it a versatile compound for cancer research. However, DMXAA has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in experiments. DMXAA also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for DMXAA research. One area of research is the development of more effective formulations of DMXAA that can improve its solubility and half-life. Another area of research is the identification of biomarkers that can predict the response to DMXAA treatment in cancer patients. Additionally, DMXAA has shown promise in combination therapy with other anti-cancer drugs, and further research is needed to explore its potential in this area. Finally, DMXAA has also been shown to have anti-inflammatory properties, and future research can explore its potential in treating inflammatory diseases.
合成法
DMXAA can be synthesized through a multi-step process starting from 2,3-dichlorobenzoic acid. The first step involves the conversion of 2,3-dichlorobenzoic acid into 2,3-dichlorobenzoyl chloride through reaction with thionyl chloride. The resulting compound is then reacted with 2-amino-6-methylbenzoxazole to yield 2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide.
科学的研究の応用
DMXAA has been extensively studied for its anti-cancer properties. It has been found to induce tumor necrosis and inhibit tumor growth in various types of cancers, including lung, breast, and colon cancer. DMXAA works by activating the immune system and inducing the production of cytokines, which leads to the destruction of tumor blood vessels and subsequent tumor death.
特性
IUPAC Name |
2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-5-10-17-18(11-12)27-21(25-17)13-6-8-14(9-7-13)24-20(26)15-3-2-4-16(22)19(15)23/h2-11H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGVKBNQGXMHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine](/img/structure/B5231822.png)


![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide](/img/structure/B5231840.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)

![N'-[1-(3-methoxyphenyl)ethylidene]-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5231868.png)
![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5231875.png)
![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5231880.png)

![N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5231887.png)

![3-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5231890.png)